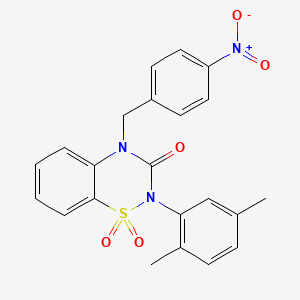

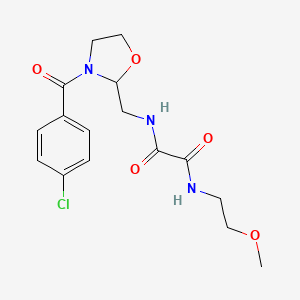

![molecular formula C23H25NO3 B2374444 1'-(2-Phenylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 887467-67-6](/img/structure/B2374444.png)

1'-(2-Phenylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Spiro compounds are a class of organic compounds that have two molecular rings joined by one atom, forming a structure somewhat like a figure-eight . They are often used in medicinal chemistry due to their unique structures and potential biological activities .

Synthesis Analysis

The synthesis of spiro compounds can be complex and varies depending on the specific compound. For example, the synthesis of a novel spiro[1-benzofuran-2,4’-piperidin]-3-one scaffold has been achieved in five steps with an overall yield of 47% .Molecular Structure Analysis

The molecular structure of spiro compounds is unique due to the single atom that joins two molecular rings. This structure can be analyzed using various techniques, including X-ray diffraction and nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis

The chemical reactions involving spiro compounds can be diverse, depending on the specific compound and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis

The physical and chemical properties of spiro compounds depend on their specific structure. These properties can be analyzed using various techniques, including spectroscopy, chromatography, and thermal analysis .Scientific Research Applications

Medicinal Chemistry Research

The spiro[chromane-2,4'-piperidine]-4(3H)-one framework, to which "1'-(2-Phenylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one" belongs, is significant in medicinal chemistry. It is a key structural component in various drugs, drug candidates, and biochemical reagents. Recent advances in the synthesis of derivatives from this pharmacophore have shown potential for developing new biologically active substances (Ghatpande et al., 2020).

Antimicrobial Agents

Novel N-acyl/aroyl spiro[chromane-2,4′-piperidin]-4(3H)-one analogues have been developed and showed promising results in antimicrobial activities. These compounds exhibited excellent docking integrations and good anti-fungal and anti-microbial activities (Ghatpande et al., 2021).

Histone Deacetylase Inhibitors

Spiro[chromane-2,4′-piperidine] derivatives have been prepared as novel histone deacetylase (HDAC) inhibitors. These compounds demonstrated abilities to inhibit nuclear HDACs and showed antiproliferative activities, indicating their potential in cancer treatment (Thaler et al., 2012).

Acetyl-CoA Carboxylase Inhibitors

Spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized and evaluated for their inhibitory activity on acetyl-CoA carboxylase (ACC). Some compounds showed activity in the low nanomolar range, suggesting their potential in metabolic disorders treatment (Shinde et al., 2009).

Sigma Ligands

These compounds have been evaluated as sigma ligands, with some showing high affinity and preference for the sigma 2 binding site. This suggests their potential in neurological research and drug development (Moltzen et al., 1995).

G-Protein-Coupled Receptor 119 Agonists

Novel spiro[chromane-2,4'-piperidine] derivatives have been identified as G-protein-coupled receptor 119 agonists. Their design involved conformational restriction in the linker-to-tail moiety, indicating their potential as therapeutic agents in metabolic diseases (Koshizawa et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1'-(2-phenylbutanoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO3/c1-2-18(17-8-4-3-5-9-17)22(26)24-14-12-23(13-15-24)16-20(25)19-10-6-7-11-21(19)27-23/h3-11,18H,2,12-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZVBWRCIYWQOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(4-chlorophenyl)-4,6-dioxo-3-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2374361.png)

![N-(3-methoxyphenyl)-2-[[4-(4-methoxyphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2374362.png)

![2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2374365.png)

![N-(2,4-dimethoxyphenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2374367.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2374371.png)

![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyridin-3-yl)thiazole](/img/structure/B2374374.png)

![5-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine](/img/structure/B2374379.png)

![3-ethyl-N-(2-fluorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2374380.png)